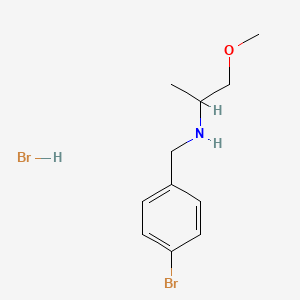

N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

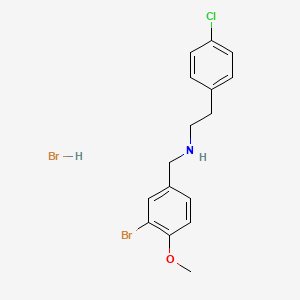

The compound “N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide” is an organic compound containing a bromobenzyl group and a methoxypropanamine group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a bromobenzyl group attached to a methoxypropanamine group. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The bromine atom in the bromobenzyl group is a good leaving group, which means this compound could undergo various substitution reactions . Additionally, the presence of the amine group in the methoxypropanamine part of the molecule could make it a target for reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications

Synthetic Applications in Organic Chemistry

N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide serves as a versatile intermediate in organic synthesis, contributing to the development of various pharmaceuticals, agrochemicals, and novel materials. For instance, studies have demonstrated its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting its role in producing intermediates for medicine and chemical fields due to its high yield and environmentally friendly process (Wang Ling-ya, 2015).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable Type II photosensitizers for cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Photophysical and Photochemical Properties

Further exploration into the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has been conducted. These studies provide insights into their suitability and efficiency as photosensitizers, especially for photocatalytic applications, due to their significant singlet oxygen quantum yields and photostability (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Environmental and Analytical Chemistry Applications

Compounds similar to N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide have been analyzed for their environmental presence and transformation products. For example, the degradation products of Benzophenone-3 in chlorinated seawater pools were studied, indicating the formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This research underscores the importance of understanding the environmental impact and behavior of brominated organic compounds (Tarek Manasfi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZXXHDRGMMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)